2-Chloropropane

Catalog No.
S1520966
CAS No.
75-29-6
M.F
C3H7Cl
M. Wt
78.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloropropane

CAS Number

75-29-6

Product Name

2-Chloropropane

IUPAC Name

2-chloropropane

Molecular Formula

C3H7Cl

Molecular Weight

78.54 g/mol

InChI

InChI=1S/C3H7Cl/c1-3(2)4/h3H,1-2H3

InChI Key

ULYZAYCEDJDHCC-UHFFFAOYSA-N

SMILES

CC(C)Cl

solubility

0.04 M
Miscible with alcohol, ether
SOL IN BENZENE
SOL IN METHANOL
In water = 3,050 mg/l at 25 °C

Synonyms

2-Propyl Chloride; Chlorodimethylmethane; Isoprid; Isopropyl Chloride; LBL 2; Narcosop; R 280da; sec-Propyl Chloride

Canonical SMILES

CC(C)Cl

The exact mass of the compound 2-Chloropropane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 mmiscible with alcohol, ethersol in benzenesol in methanolin water = 3,050 mg/l at 25 °c. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 4th degree. However, this does not mean our product can be used or applied in the same or a similar way.

2-Chloropropane (CAS 75-29-6), also known as isopropyl chloride, is a secondary chloroalkane widely utilized as a chemical intermediate and solvent. Its core value in procurement decisions stems from its specific reactivity profile, which enables both SN1 and SN2 type reactions, and its distinct physical properties, such as a low boiling point (35-36 °C), which are critical for process control and solvent removal. It serves as a key precursor in the synthesis of pharmaceuticals, agrochemicals, and polymers, where the introduction of an isopropyl group is required.

Substituting 2-chloropropane with seemingly similar compounds like its isomer 1-chloropropane, its bromide analog 2-bromopropane, or other simple alkyl halides like tert-butyl chloride is unreliable for controlled chemical processes. Each analog possesses a distinct combination of reactivity, steric hindrance, and physical properties that dictates its process suitability. For example, as a secondary halide, 2-chloropropane offers a balanced reactivity profile for nucleophilic substitutions, differing significantly from the SN2-favoring primary 1-chloropropane and the SN1-favoring tertiary tert-butyl chloride. Furthermore, differences in boiling points between isomers (2-chloropropane at ~36°C vs. 1-chloropropane at ~47°C) directly impact solvent handling, reaction temperature control, and post-synthesis purification steps, making them non-interchangeable from a process engineering standpoint.

Processability Advantage: Lower Boiling Point for Efficient Solvent Removal

2-Chloropropane has a boiling point of 35-36°C, which is significantly lower than its primary isomer, 1-chloropropane (46.7°C), and the common tertiary substitute, tert-butyl chloride (51°C). This ~11-15°C difference provides a distinct process advantage in applications requiring easy solvent removal or purification via distillation.

Evidence DimensionBoiling Point (°C)
Target Compound Data35-36
Comparator Or Baseline1-Chloropropane: 46.7; tert-Butyl Chloride: ~51
Quantified Difference10.7–15°C lower than key analogs
ConditionsStandard atmospheric pressure

A lower boiling point reduces energy costs for solvent stripping and allows for milder reaction workup conditions, preserving thermally sensitive products.

Precursor Suitability: Balanced Reactivity Profile for Nucleophilic Substitution

As a secondary alkyl halide, 2-chloropropane can undergo substitution via both SN1 and SN2 pathways, offering a versatile reactivity profile. This contrasts with primary halides like 1-chloropropane, which strongly favor the SN2 mechanism, and tertiary halides like tert-butyl chloride, which react almost exclusively via the SN1 mechanism due to the stability of the tertiary carbocation. The C-Cl bond in 2-chloropropane is also stronger and less reactive than the C-Br bond in its analog 2-bromopropane, allowing for more controlled reactions where the bromide might be too labile.

Evidence DimensionFavored Nucleophilic Substitution Mechanism
Target Compound DataSN1 / SN2 (Balanced, conditions-dependent)
Comparator Or Baseline1-Chloropropane (Primarily SN2); tert-Butyl Chloride (Primarily SN1)
Quantified DifferenceMechanistic pathway differentiation
ConditionsVaries with nucleophile strength and solvent polarity

This mechanistic flexibility makes 2-chloropropane the specific choice for syntheses where neither a purely SN1 nor SN2 pathway is optimal, enabling access to a broader range of isopropyl-substituted targets.

Application-Critical Performance: Avoids Rearrangement in Friedel-Crafts Alkylation

In Friedel-Crafts alkylations, primary alkyl halides like 1-chloropropane are known to undergo carbocation rearrangement to form more stable secondary carbocations before alkylating the aromatic ring. This leads to the formation of isopropylbenzene (cumene) as the major product instead of the expected n-propylbenzene. Using 2-chloropropane directly generates the desired secondary isopropyl carbocation without the possibility of such rearrangement, ensuring high regioselectivity and product purity.

Evidence DimensionMajor Product in Friedel-Crafts Alkylation of Benzene
Target Compound DataIsopropylbenzene (Cumene)
Comparator Or Baseline1-Chloropropane also yields Isopropylbenzene (due to rearrangement)
Quantified DifferencePredictable vs. rearrangement-dependent outcome
ConditionsLewis acid catalyst (e.g., AlCl₃)

For the targeted synthesis of isopropyl-substituted aromatics like cumene, procuring 2-chloropropane provides a direct, high-yield route, avoiding the unpredictable side-products and lower yields associated with rearranging precursors.

Synthesis of Isopropyl-Substituted Aromatics (e.g., Cumene)

Where direct and high-yield production of isopropylated aromatics is critical, 2-chloropropane is the preferred alkylating agent. Its use in Friedel-Crafts reactions avoids the carbocation rearrangements seen with primary halides like 1-chloropropane, leading to cleaner reaction profiles and higher selectivity for the desired branched product.

Intermediate for Pharmaceuticals and Agrochemicals with Controlled Reactivity

For multi-step syntheses requiring the introduction of an isopropyl group under controlled conditions, 2-chloropropane is the right choice. Its reactivity is more moderate than 2-bromopropane, providing a wider processing window and preventing unwanted side reactions that can occur with a more labile leaving group.

Use as a Low-Boiling-Point Process Solvent

In processes where product isolation or solvent recycling relies on distillation, 2-chloropropane's low boiling point (35-36 °C) is a key advantage. It can be removed efficiently under mild conditions, reducing thermal stress on the product and lowering energy consumption compared to isomers like 1-chloropropane.

Physical Description

2-chloropropane appears as a colorless liquid with a chloroform-like odor. Vapors heavier than air. Less dense than water. May irritate skin and eyes, and be narcotic in high concentrations. A fire and explosion risk. Used to make other chemicals.

Color/Form

COLORLESS LIQUID

XLogP3

1.6

Boiling Point

96.33 °F at 760 mm Hg (NTP, 1992)
35.7 °C

Flash Point

-26 °F (NTP, 1992)
-26 °F (-32 °C) (CLOSED CUP)

Vapor Density

2.7 (AIR= 1)

Density

0.8617 at 68 °F (NTP, 1992)
0.8617 @ 20 °C

LogP

1.9 (LogP)
Log Kow = 1.90

Melting Point

-178.9 °F (NTP, 1992)
-117.2 °C

UNII

VU39J8AJ2N

GHS Hazard Statements

Aggregated GHS information provided by 177 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (97.18%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (98.31%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.05%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (98.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

514.99 mmHg
515.3 mm Hg at 25 °C

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-29-6

Wikipedia

Isopropyl chloride

Use Classification

Fire Hazards -> Flammable - 4th degree

Methods of Manufacturing

2-Chloropropane can be synthesized by addition of hydrogen chloride to propene using, eg, alumina, aluminum chloride, calcium chloride, or tellurium compounds as catalysts. 2-Chloropropane is also formed by reaction of 2-propanol with hydrogen chloride and either zinc chloride or tellurium compounds as catalysts.

General Manufacturing Information

Petrochemical manufacturing
Propane, 2-chloro-: ACTIVE

Analytic Laboratory Methods

AREAL Method 1P-1B. Determination of Volatile Organic Compounds (VOCs) in Indoor Air using Solid Absorbent Tubes. Analysis by capillary GC/MS. Detection Limit = 3.4 ng.

Dates

Last modified: 08-15-2023
Pavlova et al. Redesigning dehalogenase access tunnels as a strategy for degrading an anthropogenic substrate. Nature Chemical Biology, doi: 10.1038/nchembio.205, published online 23 August 2009 http://www.nature.com/naturechemicalbiology

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